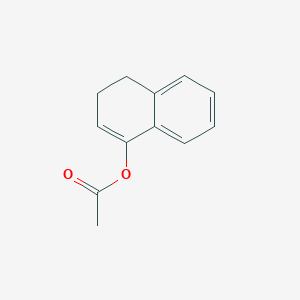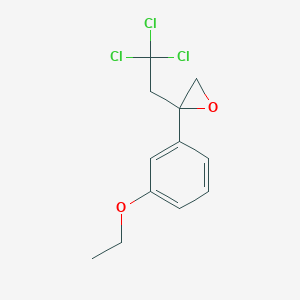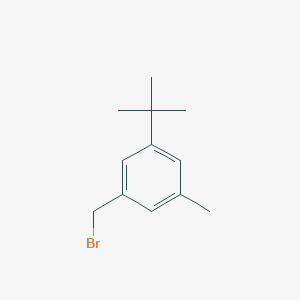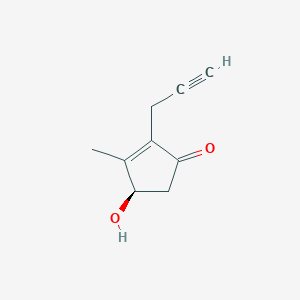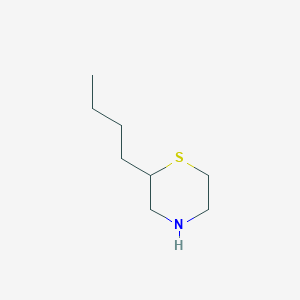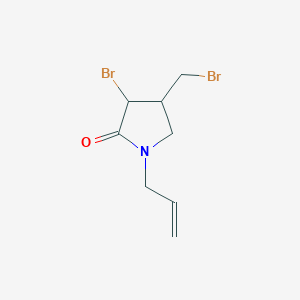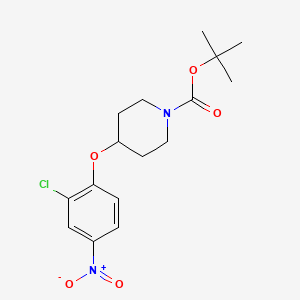
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a chloronitrobenzene moiety, and an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-4-piperidone.
Ether Formation: The protected piperidine is then reacted with 4-chloronitrobenzene under basic conditions to form the ether linkage.
Final Product Formation: The resulting intermediate is then deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloronitrobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic Substitution: Substituted nitrobenzene derivatives.
Reduction: Amino derivatives of the original compound.
Deprotection: Free amine derivatives.
科学的研究の応用
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or ion channels. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)benzoic acid
- 1-Boc-4-piperidone
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the presence of both a chloronitrobenzene moiety and a piperidine ring with a Boc protecting group
特性
分子式 |
C16H21ClN2O5 |
|---|---|
分子量 |
356.80 g/mol |
IUPAC名 |
tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 |
InChIキー |
BOIATQPBXWGEHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
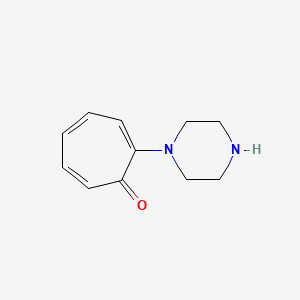
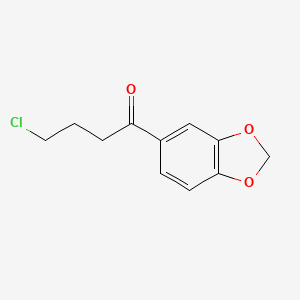
![Benzenepropanoic acid, a-(1-aminoethyl)-3-cyano-, methyl ester, [R-(R*,R*)]-](/img/structure/B8606213.png)
![[(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol](/img/structure/B8606237.png)
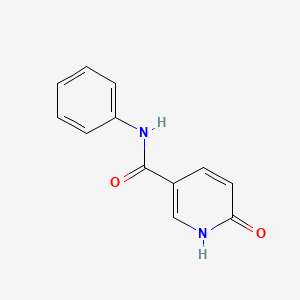
![(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8606256.png)
